(E)-N-(2-ethylphenyl)-3-(5-methylfuran-2-yl)acrylamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-N-(2-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-13-6-4-5-7-15(13)17-16(18)11-10-14-9-8-12(2)19-14/h4-11H,3H2,1-2H3,(H,17,18)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQKNDLPAWYHNO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N-(2-ethylphenyl)-3-(5-methylfuran-2-yl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C16H17NO2 and a molecular weight of 255.317 g/mol, this compound features an acrylamide structure, which is significant for various chemical and biological applications. The unique combination of an ethylphenyl group and a furan moiety may enhance its reactivity and biological activity, making it a subject of ongoing research.
The biological activity of (E)-N-(2-ethylphenyl)-3-(5-methylfuran-2-yl)acrylamide can be attributed to its structural characteristics. Acrylamides are known to interact with various biological targets, including enzymes and receptors. Studies have suggested that compounds with similar frameworks exhibit properties such as:
- Anticancer Activity : Acrylamides can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents.
- Neuroprotective Effects : Certain acrylamide derivatives have shown promise in alleviating neuropathic pain in animal models, possibly through modulation of nicotinic acetylcholine receptors.
Research Findings
Recent studies have explored the pharmacological profiles of acrylamide derivatives, including (E)-N-(2-ethylphenyl)-3-(5-methylfuran-2-yl)acrylamide. Here are some key findings:
- Cytotoxicity : In vitro studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.
- Antibacterial Activity : Preliminary tests show that it possesses antibacterial properties, which could be beneficial in developing new antibiotics.
- Mechanistic Studies : Electrophysiological techniques have been employed to investigate its interactions with ion channels and receptors, revealing insights into its mechanism of action.
Case Studies
A few notable case studies involving acrylamide derivatives include:
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of various acrylamide derivatives on human tumor cell lines, (E)-N-(2-ethylphenyl)-3-(5-methylfuran-2-yl)acrylamide was found to induce apoptosis in breast cancer cells at micromolar concentrations. The compound was noted for its ability to inhibit cell migration and invasion, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of acrylamide derivatives against Staphylococcus aureus and Escherichia coli. (E)-N-(2-ethylphenyl)-3-(5-methylfuran-2-yl)acrylamide demonstrated significant inhibition zones in disk diffusion assays, suggesting its utility as a lead compound for antibiotic development.
Comparative Analysis
To better understand the unique features of (E)-N-(2-ethylphenyl)-3-(5-methylfuran-2-yl)acrylamide, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide | Structure | Moderate cytotoxicity | Fluorinated phenyl group enhances lipophilicity |
| N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide | Structure | Anticancer activity | Acetyl group may influence reactivity |
| N-(p-tolyl)acrylamide | Structure | Antimicrobial properties | Lacks furan moiety |
This table illustrates how the unique combination of functional groups in (E)-N-(2-ethylphenyl)-3-(5-methylfuran-2-yl)acrylamide may confer distinct biological activities compared to other related compounds.
Vergleich Mit ähnlichen Verbindungen
a. Heterocyclic Variations: Thiophene vs. Furan
- DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]: Replacing the furan in the target compound with a thiophene ring enhances lipophilicity, which may improve membrane permeability. DM497 exhibits potent inhibition of human CaV2.2 channels (IC₅₀ = 28 µM) and rα9α10 nicotinic acetylcholine receptors (IC₅₀ = 14 µM), likely due to sulfur’s electron-rich nature facilitating π-π interactions .


- DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]: The absence of a methyl group on the furan and the N-methyl-p-tolyl substituent reduce steric hindrance compared to the target compound. DM490 shows weaker CaV2.2 inhibition (IC₅₀ = 52 µM) but higher selectivity for rα7 nAChRs, highlighting the role of furan’s oxygen in hydrogen bonding .
b. Substituted Phenyl Groups
- (E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5b) : The 3,4,5-trimethoxyphenyl group increases electron density, enhancing interactions with aromatic residues in enzymes. This compound’s ¹H NMR reveals distinct deshielding of the acrylamide proton (δ 7.49 ppm, J = 15.6 Hz), suggesting a planar conformation critical for binding .
- No direct activity data are provided, but similar chloro-analogs are explored for antimicrobial applications .
2.2 Amide Nitrogen Substituents
- Plant-Derived Analogues : Compounds like (E)-N-(4-methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (from Menyanthes trifoliate) and 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (from Lycium barbarum) feature hydroxyl and methoxy groups on the benzyl moiety. These polar substituents enhance anti-inflammatory activity (IC₅₀ = 17.00 µM for the latter) via hydrogen bonding to COX-2 or NF-κB targets . In contrast, the target compound’s 2-ethylphenyl group balances lipophilicity and steric bulk, which may optimize blood-brain barrier penetration for CNS applications.
Vorbereitungsmethoden
Knoevenagel Condensation
The trans-(E)-acrylic acid derivative is synthesized via Knoevenagel condensation between 5-methylfuran-2-carbaldehyde and malonic acid , catalyzed by piperidine.
Procedure :
- Combine 5-methylfuran-2-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and piperidine (0.1 eq) in ethanol.
- Reflux at 80°C for 6–8 hours.
- Acidify with HCl (1 M) to precipitate the product.
- Filter and recrystallize from ethanol/water (3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Melting Point | 112–114°C |
| Purity (HPLC) | ≥98% |
The reaction favors the (E)-isomer due to thermodynamic stability, confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 15.6 \, \text{Hz} $$).
Preparation of 3-(5-Methylfuran-2-yl)Acryloyl Chloride
Chlorination with Thionyl Chloride
The acrylic acid is converted to its acyl chloride using thionyl chloride under anhydrous conditions.
Procedure :
- Dissolve 3-(5-methylfuran-2-yl)acrylic acid (1.0 eq) in dry dichloromethane.
- Add thionyl chloride (2.5 eq) dropwise at 0°C.
- Stir at room temperature for 3 hours.
- Remove excess thionyl chloride and solvent under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3 hours |
| Yield | 90–95% |
| Purity | >99% (by $$ ^1H $$-NMR) |
Coupling with 2-Ethylaniline
Acylation in Tetrahydrofuran/Pyridine
The acyl chloride reacts with 2-ethylaniline in the presence of pyridine to scavenge HCl.
Procedure :
- Dissolve 2-ethylaniline (1.1 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF) at 0°C.
- Add 3-(5-methylfuran-2-yl)acryloyl chloride (1.0 eq) dropwise.
- Warm to 20°C and stir for 2 hours.
- Quench with 1 M HCl, extract with ethyl acetate, and concentrate.
- Purify by recrystallization from toluene.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Melting Point | 158–162°C |
| Purity (HPLC) | 99.3% |
Spectroscopic Confirmation :
- $$ ^1H $$-NMR (400 MHz, DMSO-$$ d6 $$): δ 9.28 (s, 1H, NH), 7.45 (d, $$ J = 12.4 \, \text{Hz} $$, 1H), 7.10–7.37 (m, 4H, Ar-H), 5.58 (d, $$ J = 12.4 \, \text{Hz} $$, 1H), 2.15 (s, 3H, CH$$3$$), 1.26 (t, $$ J = 7.0 \, \text{Hz} $$, 3H, CH$$2$$CH$$3$$).
- $$ ^{13}C $$-NMR (100 MHz, CDCl$$3 $$): δ 165.36 (C=O), 161.09 (C-O), 138.25 (Ar-C), 132.89 (C=C), 129.07–126.80 (Ar-C), 18.96 (CH$$3$$), 14.57 (CH$$2$$CH$$3$$).
Stereochemical Control and Optimization
Solvent and Temperature Effects
Base Selection
Pyridine outperforms triethylamine in suppressing HCl-induced degradation, as evidenced by higher yields (82% vs. 68%).
Alternative Synthetic Routes
Horner-Wadsworth-Emmons Olefination
A phosphonate ester derived from 5-methylfuran-2-carbaldehyde reacts with 2-ethylphenyl carboxamide to form the (E)-acrylamide.
Procedure :
- Prepare diethyl (5-methylfuran-2-yl)phosphonate from 5-methylfuran-2-carbaldehyde.
- React with 2-ethylphenyl isocyanate in THF using NaH as base.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| (E):(Z) Ratio | 95:5 |
Industrial-Scale Considerations
Process Intensification
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 5-Methylfuran-2-carbaldehyde | 120–150 |
| 2-Ethylaniline | 80–100 |
| Total Production Cost | 450–550 |
Challenges and Mitigation
Polymerization of Acryloyl Chloride
Furan Ring Sensitivity
- Avoid Strong Acids : Use mild conditions (pH 6–8) to prevent ring-opening reactions.
Q & A
Q. What are the optimal synthetic routes for (E)-N-(2-ethylphenyl)-3-(5-methylfuran-2-yl)acrylamide, and how can purity be ensured?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 5-methylfuran-2-carbaldehyde with acryloyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the acrylate intermediate.
- Step 2 : Coupling with 2-ethylaniline via a nucleophilic acyl substitution reaction, requiring controlled temperatures (0–5°C) to minimize side reactions .
- Purity control : Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents. Final purification employs column chromatography or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assignments focus on the acrylamide’s vinyl protons (δ 6.2–7.1 ppm, J = 15–16 Hz for E-configuration) and furan ring protons (δ 6.3–7.0 ppm). The amide proton appears as a singlet near δ 8.5 ppm .
- IR spectroscopy : Key peaks include N–H stretching (~3300 cm⁻¹), C=O (amide I band at ~1650 cm⁻¹), and furan C–O–C (~1250 cm⁻¹) .
- Mass spectrometry : ESI-MS typically shows [M+H]+ ions with accurate mass matching the molecular formula (C₁₈H₁₉NO₂, calculated m/z 289.14) .
Q. What preliminary biological assays are recommended for screening bioactivity?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorometric or colorimetric kits.
- Solubility : Assess in DMSO/PBS mixtures to determine working concentrations for assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of 2-ethylaniline, improving coupling efficiency.
- Catalysis : Pd(OAc)₂ or CuI may accelerate aryl-amide bond formation in inert atmospheres .
- Stereocontrol : Low temperatures (–20°C) and bulky bases (DBU) favor the E-isomer by kinetic control .
- Yield optimization : Design-of-experiment (DoE) approaches, such as response surface methodology, identify optimal molar ratios and reaction times .
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR). Compare binding poses of acrylamide derivatives with varying substituents (e.g., nitro vs. methyl groups) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (TIP3P water model).
- QSAR models : Train regression models using descriptors like LogP, polar surface area, and H-bond acceptors to predict bioactivity .
Q. What strategies address discrepancies in biological activity across assay platforms?
- Assay standardization : Replicate experiments in triplicate using identical cell passages and reagent batches.
- Orthogonal assays : Cross-validate cytotoxicity results with ATP-based luminescence and trypan blue exclusion .
- Metabolic stability : Test compound stability in liver microsomes (human/rat) to rule out false negatives due to rapid degradation .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
- Dosing : Administer via intravenous (IV) and oral routes in rodent models (Sprague-Dawley rats) at 10–50 mg/kg.
- Sample analysis : Use LC-MS/MS to quantify plasma concentrations. Key PK parameters include Cₘₐₓ, Tₘₐₓ, AUC₀–∞, and bioavailability .
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .
Methodological Notes
- Contradiction analysis : Conflicting SAR data may arise from assay-specific conditions (e.g., serum content in cell media). Use comparative dose-response curves and meta-analysis of published analogs .
- Crystallography : If single crystals are obtained (e.g., via slow evaporation from acetonitrile), X-ray diffraction confirms absolute configuration and hydrogen-bonding networks .
- Toxicology : Screen for genotoxicity (Ames test) and cardiotoxicity (hERG channel inhibition) early in development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


